molecular formula C9H9NO2 B173319 Methyl 2-vinylnicotinate CAS No. 103441-72-1

Methyl 2-vinylnicotinate

Cat. No. B173319
M. Wt: 163.17 g/mol
InChI Key: NAZOSVZGLIDALI-UHFFFAOYSA-N
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Patent
US05391554

Procedure details

2-Ethenyl-3-pyridinecarboxylic acid, methyl ester (12) is prepared as follows: a mixture of 19.7 g (115 mmol) of 2-chloro-3-pyridinecarboxylic acid, methyl ester (11), 38.3 g (120.8 mmol) of vinyltributyltin, 1.48 g (2.1 mmol) of bis(triphenylphosphine)palladium (II) chloride 100 mg of 2,6-ditertbutyl-4-methylphenol, and 250 mL of N,N-dimethylformamide is stirred at 55° C. for 7 hours, then treated with 1.63 g 15.1 mmol) of additional vinyltributyltin and 1 g of palladium catalyst. The mixture is heated further at 40° C. for 61 hours, then concentrated at 60° C./5 mm to leave a greenish oil that is dissolved in ethyl acetate and filtered through a pad of silica gel (230-400 mesh). The filtrate is diluted with additional ethyl acetate and the organic phase is washed with water, dried, and concentrated to an oil. The oil is distilled, with material collected in the 80°-95° C./0.14 mm ranger to leave 24.5 g of an oil that is ca. 75% product by GC. The oil is dissolved in dichloromethane:hexanes (1:1) and loaded onto an 8 x 15 cm of silica gel column (230-400 mesh). The column is eluted with the same solvent as above with 500 mL fractions collected. Product fractions are combined and carefully distilled at 65°-67° C./0.15 mm to leave 13.6 g of clear oil, >95% pure by GC, that is sufficiently pure to use directly in the next step.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:12]([Sn](CCCC)(CCCC)CCCC)=[CH2:13].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.CN(C)C=O>[Pd].C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[CH:12]([C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)=[CH2:13] |f:6.7.8|

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)OC
Name
Quantity
38.3 g
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.48 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
is stirred at 55° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated further at 40° C. for 61 hours
Duration
61 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 60° C./5 mm
CUSTOM
Type
CUSTOM
Details
to leave a greenish oil that
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (230-400 mesh)
ADDITION
Type
ADDITION
Details
The filtrate is diluted with additional ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled, with material
CUSTOM
Type
CUSTOM
Details
collected in the 80°-95° C./0.14 mm ranger

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.